BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

CaMKII inhibition Kinase inhibitor pharmacology Calmodulin‑dependent kinase

4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide (CAS 1421455‑20‑0), commercially distributed as CaMKII Inhibitor XII (Calbiochem® Cat. No.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1421455-20-0
Cat. No. B2386822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
CAS1421455-20-0
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)OC)C)OC
InChIInChI=1S/C14H17N3O4S/c1-9-6-13(10(2)5-12(9)20-3)22(18,19)17-11-7-15-14(21-4)16-8-11/h5-8,17H,1-4H3
InChIKeyUUWIQPHFHVBHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide (CaMKII Inhibitor XII) as a Selective Research Tool


4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide (CAS 1421455‑20‑0), commercially distributed as CaMKII Inhibitor XII (Calbiochem® Cat. No. 208923), is a synthetic pyrimidinyl‑sulfonamide small molecule designed to inhibit Ca²⁺/calmodulin‑dependent protein kinase II (CaMKII) . It exhibits a highly differentiated pharmacological profile among CaMKII inhibitors: it acts through a calmodulin (CaM)‑non‑competitive mechanism, unlike the widely used CaM‑competitive tool compounds KN‑93 and KN‑62, and demonstrates markedly superior selectivity against a panel of off‑target kinases (CaMKIV, MLCK, p38α, Akt1, PKC) . The compound is supplied as a ≥99% (HPLC) white powder with validated solubility (100 mg/mL in DMSO) and defined long‑term storage stability .

Why Generic CaMKII Inhibitors Cannot Replace 4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide for Precision Studies


Interchanging CaMKII inhibitors without quantitative justification introduces a high risk of divergent experimental outcomes. The target compound CaMKII Inhibitor XII is a CaM‑non‑competitive inhibitor, whereas the widely available generic surrogates KN‑93 (Ki ≈ 0.37–0.9 µM) and KN‑62 (Ki ≈ 0.9 µM) are CaM‑competitive binders . This mechanistic distinction critically alters inhibitor efficacy under varying cellular calmodulin concentrations and calcium‑flux states . Moreover, the selectivity window against off‑target kinases (CaMKIV, MLCK, p38α, Akt1, PKC) for the target compound is quantitatively established, permitting well‑controlled genotype‑to‑phenotype correlations that are not achievable with less selective or mechanistically distinct alternatives .

Quantitative Differentiation Evidence for 4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide


Head‑to‑Head Potency Advantage Over the Prototypical CaMKII Inhibitor KN‑93

CaMKII Inhibitor XII achieves an IC50 of 0.063 µM against CaMKII, representing approximately 25‑fold greater potency than the CaM‑competitive inhibitor KN‑93 in the same assay format . KN‑93 is reported with Ki/IC50 values in the range of 0.37–0.9 µM depending on the specific CaMKII isoform and assay conditions .

CaMKII inhibition Kinase inhibitor pharmacology Calmodulin‑dependent kinase

Kinase‑Wide Selectivity Profile: Quantitative Superiority Over Off‑Target Kinases

CaMKII Inhibitor XII was profiled against five off‑target kinases, yielding IC50 values of >60 µM (CaMKIV), 36 µM (MLCK), 11 µM (p38α), 30 µM (Akt1), and 21 µM (PKC) . This corresponds to a selectivity window ranging from ~175‑fold to >950‑fold relative to the CaMKII IC50 of 0.063 µM. For comparison, many generic CaMKII inhibitors including KN‑93 exhibit additional pharmacology (e.g., Kv1.5 channel blockade with IC50 ≈ 307 nM) that confounds data interpretation .

Kinase selectivity Off‑target profiling CaMKII inhibitor specificity

Mechanistic Differentiation: CaM‑Non‑Competitive Binding Mode Absent in Generic Probes

CaMKII Inhibitor XII functions as a calmodulin (CaM)‑non‑competitive inhibitor, as demonstrated by Michaelis–Menten kinetic analyses on representative compounds from the same chemical series published by Asano et al. (2010) [1]. In contrast, KN‑93 and KN‑62 are CaM‑competitive inhibitors that compete for the calmodulin‑binding site on CaMKII . Under conditions of elevated intracellular Ca²⁺/CaM, the inhibitory efficacy of CaM‑competitive probes decreases, whereas CaM‑non‑competitive inhibition remains constant [1].

Mechanism of inhibition Calmodulin‑independent inhibition CaMKII regulatory biology

Supplied Purity and Solubility: Quantitative Benchmarks That Reduce Experimental Variability

The commercial product CaMKII Inhibitor XII is supplied with a guaranteed purity of ≥99% (HPLC) and a defined solubility of 100 mg/mL in DMSO . Many alternative CaMKII inhibitors from non‑dedicated vendors are supplied at lower purity grades (commonly ≥95% or ≥98%) without batch‑specific solubility certification. A 1% impurity difference can introduce confounding biological activity at the low‑nanomolar working concentrations required for this inhibitor (e.g., 0.063 µM IC50).

Compound quality control DMSO solubility Assay reproducibility

Validated Reconstitution and Storage Stability: Reproducibility Across Longitudinal Studies

According to the manufacturer's preparation notes, stock solutions of CaMKII Inhibitor XII in DMSO remain stable for up to 6 months when aliquoted and stored at –20°C, with product shipped on wet ice and stored at 2–8°C . In contrast, many sulfonamide‑based kinase inhibitors degrade more rapidly in solution due to hydrolysis of the sulfonamide linkage; specific long‑term stability data for generic CaMKII inhibitors such as KN‑93 or KN‑62 are not consistently reported by non‑dedicated vendors.

Compound stability Stock solution handling Long‑term storage

Literature Pedigree: Direct Traceability to a Published Chemical Series

CaMKII Inhibitor XII belongs to the 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidine sulfonamide series first disclosed by Asano et al. (2010), in which the lead compound (8p) demonstrated a 25‑fold potency advantage over KN‑93 and >100‑fold selectivity over five off‑target kinases [1]. KN‑93 and KN‑62 are older chemotypes (first reported in the 1990s) with substantially less favourable selectivity and pharmacokinetic profiles documented in subsequent literature. The published SAR data for this series provide a rational basis for understanding the structural determinants of potency and selectivity.

SAR literature Chemical series validation Kinase inhibitor discovery

Optimal Procurement Scenarios for 4‑Methoxy‑N‑(2‑Methoxypyrimidin‑5‑yl)‑2,5‑Dimethylbenzenesulfonamide


Cardiovascular Target‑Validation Studies Requiring Unambiguous CaMKII Attribution

In ischemia‑reperfusion injury, heart failure, and arrhythmia models where CaMKII has been genetically validated as a pathogenic driver, the compound's >175‑fold selectivity window over CaMKIV, MLCK, p38α, Akt1, and PKC ensures that any observed cardioprotective or anti‑arrhythmic phenotype can be confidently attributed to CaMKII inhibition rather than to confounding off‑target kinase activity . The CaM‑non‑competitive mechanism further guarantees that the inhibitor remains effective during the high Ca²⁺/CaM states characteristic of reperfusion injury [1].

Neuroscience Studies of Synaptic Plasticity and Memory Consolidation

CaMKII is essential for long‑term potentiation (LTP) and memory formation. The compound's combination of high potency (IC50 = 0.063 µM) and validated solubility (100 mg/mL in DMSO) permits precise dosing in hippocampal slice electrophysiology and in vivo intracerebroventricular infusion paradigms . Unlike KN‑93, which additionally blocks Kv1.5 potassium channels (IC50 ≈ 307 nM), CaMKII Inhibitor XII has no reported ion‑channel off‑target activity, reducing interpretive ambiguity in electrophysiological recordings .

High‑Throughput Screening (HTS) and Chemical Biology Probe Campaigns

For HTS laboratories procuring reference inhibitors for assay validation or as positive controls, the ≥99% (HPLC) purity and 6‑month stock‑solution stability of CaMKII Inhibitor XII provide reproducible day‑to‑day and plate‑to‑plate performance . The quantitative selectivity profile enables multiplexed kinome‑wide profiling experiments where each off‑target IC50 value is already documented, streamlining secondary‑screen hit triage .

Mechanistic Dissection of CaM‑Dependent vs. CaM‑Independent CaMKII Signalling

The CaM‑non‑competitive binding mode of CaMKII Inhibitor XII makes it the reagent of choice for experiments designed to discriminate between CaM‑dependent and CaM‑independent CaMKII functions [1]. Parallel treatment with a CaM‑competitive inhibitor (e.g., KN‑93) and CaMKII Inhibitor XII under controlled Ca²⁺‑clamp conditions allows researchers to parse the relative contributions of CaM‑regulated versus autonomous CaMKII activity in processes such as inflammatory gene expression, insulin secretion, and cell‑cycle control [1].

Quote Request

Request a Quote for 4-methoxy-N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.